![molecular formula C13H10N2 B13146440 4-Methyl-1,7-phenanthroline CAS No. 61351-92-6](/img/structure/B13146440.png)
4-Methyl-1,7-phenanthroline
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Overview
Description
4-Methyl-1,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,7-phenanthroline typically involves the methylation of 1,7-phenanthroline. One common method is the selective lithiation of 1,7-phenanthroline at the 4-position, followed by methylation using a methylating agent such as methyl iodide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the phenanthroline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or alkylating agents are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Methyl-1,7-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes, which are valuable in catalysis and materials science.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting metal-dependent biological processes.
Industry: It is used in the development of advanced materials, including luminescent materials and sensors.
Mechanism of Action
The mechanism of action of 4-Methyl-1,7-phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various chemical and biological processes. The molecular targets include metal ions in enzymes and proteins, where it can modulate their activity and function. The pathways involved often relate to metal ion homeostasis and redox reactions.
Comparison with Similar Compounds
1,10-Phenanthroline: A widely used chelating agent with similar properties but without the methyl group.
4-Methyl-1,10-phenanthroline: Another methylated derivative with different substitution patterns.
2,9-Dimethyl-1,10-phenanthroline: A derivative with two methyl groups, offering different steric and electronic properties.
Uniqueness: 4-Methyl-1,7-phenanthroline is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for metal ions. This makes it particularly valuable in applications where precise control over metal coordination is required.
Biological Activity
4-Methyl-1,7-phenanthroline (4-Methyl-1,7-phen) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the phenanthroline family, which are known for their chelating properties. The compound's structure can be described as follows:
Property | Description |
---|---|
Molecular Formula | C13H10N2 |
Molecular Weight | 198.24 g/mol |
IUPAC Name | This compound |
SMILES Notation | Cc1cc2c(c1)cccn2c(c2ccn(c2)c2) |
This structure allows for significant interaction with metal ions, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC range of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes through metal ion chelation .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cells through various mechanisms:
- Cell Line Studies : In vitro studies on human breast cancer cell lines (e.g., MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the exposure time .
- Mechanisms of Action : The compound appears to inhibit key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt and MAPK pathways. Additionally, it has been shown to enhance the efficacy of other chemotherapeutic agents.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Breast Cancer Cells :
-
Antimicrobial Efficacy Against MRSA :
- Objective : Assessing the effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).
- Findings : Showed significant inhibition of biofilm formation at concentrations below the MIC, indicating potential use in treating persistent infections.
- Combination Therapy with Cisplatin :
Properties
CAS No. |
61351-92-6 |
---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-methyl-1,7-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-6-8-15-13-10(9)4-5-12-11(13)3-2-7-14-12/h2-8H,1H3 |
InChI Key |
PUMRIEJBCWJQGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=NC=C1)C=CC=N3 |
Origin of Product |
United States |
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